molecular formula C30H24O6 B300218 2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate

2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate

Cat. No. B300218
M. Wt: 480.5 g/mol
InChI Key: ZDSUOZRRHJVPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate, also known as DPBA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a derivative of benzoylphenylurea and is widely used as a reagent in organic synthesis and as a fluorescent probe in biological research.

Mechanism of Action

The mechanism of action of 2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate is not well understood. However, it is believed that 2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate binds to metal ions through its carbonyl and phenyl groups, resulting in a change in its fluorescence intensity. The exact mechanism of 2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate's interaction with nitroaromatic compounds is also not well understood.
Biochemical and Physiological Effects:
2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate is non-toxic and does not exhibit any significant cytotoxicity towards human cells. 2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate has also been shown to be stable under physiological conditions.

Advantages and Limitations for Lab Experiments

2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate has several advantages for lab experiments. It is a highly sensitive and selective fluorescent probe for the detection of metal ions and nitroaromatic compounds. 2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate is also easy to synthesize and has a high yield. However, 2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate has some limitations, such as its limited solubility in water and its sensitivity to pH changes.

Future Directions

There are several future directions for the research on 2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate. One possible direction is to explore its potential as a diagnostic tool for detecting metal ions and nitroaromatic compounds in biological samples. Another direction is to investigate its potential as a therapeutic agent for the treatment of diseases such as cancer. Additionally, further studies are needed to understand the mechanism of action of 2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate and its interaction with metal ions and nitroaromatic compounds.

Synthesis Methods

2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate can be synthesized using a two-step process. The first step involves the reaction of 2-hydroxybenzophenone with benzoyl chloride in the presence of a base to form 2-(benzoyloxy)benzophenone. The second step involves the reaction of 2-(benzoyloxy)benzophenone with benzyl chloroformate in the presence of a base to form 2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate. The overall yield of 2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate is around 50% in this method.

Scientific Research Applications

2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate has been extensively used in various scientific research applications. It is widely used as a fluorescent probe for the detection of metal ions, such as Zn2+, Cd2+, and Hg2+. 2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate is also used as a reagent in organic synthesis, particularly in the synthesis of benzoylphenylurea derivatives. In addition, 2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate has been used as a ligand for the preparation of metal-organic frameworks (MOFs) and as a sensor for the detection of nitroaromatic compounds.

properties

Product Name

2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate

Molecular Formula

C30H24O6

Molecular Weight

480.5 g/mol

IUPAC Name

(2,3-dibenzoyloxy-2-phenylpropyl) benzoate

InChI

InChI=1S/C30H24O6/c31-27(23-13-5-1-6-14-23)34-21-30(26-19-11-4-12-20-26,36-29(33)25-17-9-3-10-18-25)22-35-28(32)24-15-7-2-8-16-24/h1-20H,21-22H2

InChI Key

ZDSUOZRRHJVPSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC(COC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(COC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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